z-His-val-oh
Overview
Description
z-His-val-oh: is a dipeptide compound composed of Nα-Carbobenzyloxy-L-histidine and L-valine. It is often used in peptide synthesis and research due to its unique properties and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of z-His-val-oh typically involves solid-phase peptide synthesis (SPPS) methods. The process begins with the attachment of the first amino acid to a resin, followed by sequential addition of protected amino acids. The protecting groups are removed, and the peptide is cleaved from the resin . Common reagents used in this process include fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protecting groups .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized cleavage procedures and appropriate protecting group schemes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: : z-His-val-oh undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications .
Common Reagents and Conditions: : Common reagents used in these reactions include trifluoroacetic acid (TFA), trimethylsilyl bromide (TMSBr), and other acid-labile or base-labile protecting groups . The reaction conditions are carefully controlled to ensure the stability and integrity of the compound.
Major Products Formed: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
Chemistry: : In chemistry, z-His-val-oh is used as a building block for synthesizing larger peptides and proteins. It serves as a precursor for various chemical reactions and modifications .
Biology: : In biological research, this compound is used to study protein-protein interactions, enzyme mechanisms, and cellular processes. Its unique structure allows for specific binding and interaction with biological molecules .
Medicine: : In medicine, this compound has potential therapeutic applications. It is used in the development of peptide-based drugs and treatments for various diseases .
Industry: : In the industrial sector, this compound is used in the production of peptide-based materials and products. Its stability and versatility make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of z-His-val-oh involves its interaction with specific molecular targets and pathways. The compound exerts its effects through hydrogen bonding, hydrophobic interactions, and electrostatic interactions with target molecules . These interactions influence the structure and function of proteins and enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds: : Similar compounds to z-His-val-oh include other dipeptides such as Nα-Carbobenzyloxy-L-histidine and L-valine derivatives .
Uniqueness: : this compound is unique due to its specific combination of Nα-Carbobenzyloxy-L-histidine and L-valine, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .
Properties
IUPAC Name |
(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O5/c1-12(2)16(18(25)26)23-17(24)15(8-14-9-20-11-21-14)22-19(27)28-10-13-6-4-3-5-7-13/h3-7,9,11-12,15-16H,8,10H2,1-2H3,(H,20,21)(H,22,27)(H,23,24)(H,25,26)/t15-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYALYFZHXCPBAR-HOTGVXAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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